Kushenol W
Overview
Description
Kushenol W is a prenylated flavonoid compound that can be isolated from the root of Sophora flavescens . It is known for its antimicrobial properties, particularly against Staphylococcus aureus . The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and a prenyl group, which contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kushenol W involves several steps, including the prenylation of flavonoid precursors. One common method involves the use of prenyl bromide as a reagent to introduce the prenyl group onto the flavonoid backbone . The reaction typically occurs under basic conditions, using a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and purification from the roots of Sophora flavescens . The extraction process involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds, followed by chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Kushenol W undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the flavonoid structure can be reduced to form alcohols.
Substitution: The prenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the prenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds.
Scientific Research Applications
Kushenol W has a wide range of scientific research applications:
Mechanism of Action
Kushenol W exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Molecular Targets and Pathways: This compound targets bacterial cell membranes and inflammatory signaling pathways such as NF-κB and STAT.
Comparison with Similar Compounds
Similar Compounds
Kushenol A: Another prenylated flavonoid with similar antimicrobial properties.
Kushenol C: Known for its anti-inflammatory and antioxidant activities.
Kurarinone: A flavonoid with strong antimicrobial and anticancer properties.
Uniqueness of Kushenol W
This compound is unique due to its specific prenylation pattern, which enhances its antimicrobial activity compared to other flavonoids . Its ability to target multiple biological pathways also makes it a versatile compound for various applications .
Biological Activity
Kushenol W is a prenylated flavonoid derived from the root of Sophora flavescens, a plant traditionally used in Chinese medicine. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by various research findings and case studies.
This compound is characterized by the chemical formula CHO and has been identified as having significant pharmacological potential. Its structure allows it to engage with various biological pathways, making it a candidate for therapeutic applications.
Biological Activities
1. Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription (STAT) pathways, which are crucial for inflammatory responses .
2. Antioxidant Activity
This compound has been demonstrated to enhance the endogenous antioxidant defense system in cells exposed to oxidative stress. It prevents cell death and DNA damage by upregulating antioxidants such as glutathione, superoxide dismutase, and catalase in HaCaT cells subjected to tert-butyl hydroperoxide (tBHP)-induced oxidative stress .
3. Anticancer Properties
Research indicates that this compound may possess anticancer effects. In studies involving cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway. This suggests its potential as a therapeutic agent in cancer treatment .
4. Antimicrobial Activity
This compound also demonstrates antimicrobial effects, with studies reporting its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate that it can inhibit the growth of certain bacteria and fungi, supporting its traditional use in treating infections .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anti-Inflammatory Effects in Macrophages
In a study assessing the anti-inflammatory effects of this compound on RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in cytokine levels compared to untreated controls. The study highlighted that doses of 50 µM and 100 µM effectively reduced PGE2 and IL-6 levels in a dose-dependent manner, suggesting its potential for managing inflammatory conditions .
Case Study 2: Anticancer Activity in Breast Cancer Models
Another investigation explored the effects of this compound on breast cancer cell lines, where it was found to induce G0/G1 phase arrest and promote apoptosis. The study noted that this compound treatment led to decreased phosphorylation of AKT and mTOR, underscoring its role in inhibiting cancer cell proliferation through targeted signaling pathways .
Properties
IUPAC Name |
2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQRODECSTJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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